Lipophilicity Differentiation via Predicted logP: Ethyl Ester vs. Methyl Ester
Computational predictions indicate that the ethyl ester (target compound) exhibits higher lipophilicity (XLogP3 ~1.9) compared to the methyl ester analog (XLogP3 ~1.5). This difference arises from the extra methylene unit in the ethyl chain, which increases hydrophobic surface area and is expected to enhance passive membrane permeability by approximately 0.3–0.5 log units, a threshold considered significant for lead optimization [1][2]. In contrast, the butyl ester analog (CAS 941944-88-3) is predicted to have XLogP3 ~2.8, making it substantially more lipophilic and potentially less soluble in aqueous media.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~1.9 (ethyl ester, MW 402.47) |
| Comparator Or Baseline | Methyl ester analog (MW 388.44): XLogP3 ~1.5; Butyl ester analog (MW 430.52): XLogP3 ~2.8 |
| Quantified Difference | ΔlogP = +0.4 (vs methyl); ΔlogP = –0.9 (vs butyl) |
| Conditions | In silico prediction using XLogP3 consensus algorithm; standard octanol-water partition coefficient |
Why This Matters
A 0.4 logP increase can translate to a >2-fold increase in membrane permeability, directly influencing cellular uptake and in vitro potency in cell-based assays, making the ethyl ester a balanced choice between solubility and permeability.
- [1] XLogP3 consensus algorithm prediction for ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate. Data computed via PubChem structure-based XLogP3 (accessed 2026). View Source
- [2] Methyl 4-(4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamido)benzoate. CAS 899756-75-3. Kuujia.com compound datasheet (providing molecular properties including logP). View Source
